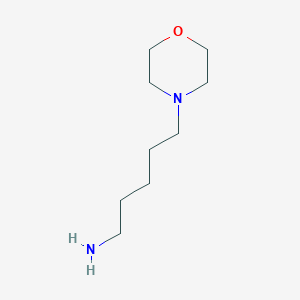

(5-Morpholin-4-ylpentyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJWLGSTGJGINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427966 | |

| Record name | (5-MORPHOLIN-4-YLPENTYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39793-32-3 | |

| Record name | (5-MORPHOLIN-4-YLPENTYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39793-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (5-Morpholin-4-ylpentyl)amine Chemical Properties & Applications

[1]

Executive Summary

(5-Morpholin-4-ylpentyl)amine (CAS: 39793-32-3) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis.[1][2] Characterized by a saturated morpholine ring connected to a primary amine via a flexible five-carbon (pentyl) alkyl chain, this molecule serves as a critical "linker" moiety.[1] Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) design , where the pentyl chain provides optimal spatial separation between the E3 ligase ligand and the target protein ligand, while the morpholine headgroup modulates solubility and pharmacokinetic profiles. This guide details its physicochemical properties, validated synthesis routes, and handling protocols for drug development applications.[3][4]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

The dual-nitrogen architecture of this compound creates a unique basicity profile, with a sterically hindered tertiary amine (morpholine) and a reactive primary amine.[1]

Table 1: Chemical Identification & Properties

| Property | Data |

| IUPAC Name | 5-(Morpholin-4-yl)pentan-1-amine |

| Common Synonyms | 4-(5-Aminopentyl)morpholine; 5-Morpholinopentylamine |

| CAS Number | 39793-32-3 (Free Base); 1255718-10-5 (Dihydrochloride) |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| SMILES | C1COCCN1CCCCCN |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~135–140 °C at 10 mmHg (Estimated based on homologs) |

| LogP (Predicted) | 0.23 ± 0.3 (Hydrophilic/Lipophilic balance) |

| pKa (Predicted) | N1 (Primary Amine): ~10.5 N4 (Morpholine): ~8.4 |

| Solubility | Miscible in water, ethanol, DCM, DMSO; slightly soluble in hexanes.[1][2][5][6][7] |

Synthesis & Manufacturing Methodologies

High-purity synthesis of this compound is critical to avoid bis-alkylation byproducts. Two primary routes are industry-standard: the Nitrile Reduction Route (scalable) and the Gabriel Synthesis (high specificity).[1]

Validated Synthetic Routes

Route A: Nitrile Reduction (Scalable)

This route uses 5-chlorovaleronitrile as a precursor.[1] The morpholine displaces the chloride, followed by the reduction of the nitrile group to a primary amine.

-

Step 1: Nucleophilic substitution of 5-chlorovaleronitrile with morpholine (K₂CO₃, MeCN, reflux).[1]

-

Step 2: Reduction of the nitrile intermediate using Lithium Aluminum Hydride (LiAlH4) or Raney Nickel hydrogenation.[1]

Route B: Gabriel Synthesis (High Purity)

Ideal for small-scale, high-purity needs to prevent polymerization.[1]

-

Step 1: Reaction of Morpholine with N-(5-bromopentyl)phthalimide.[1]

-

Step 2: Deprotection using Hydrazine hydrate (Ing-Manske procedure) to release the primary amine.[1]

Reaction Workflow Diagram

Caption: Comparison of Nitrile Reduction (Route A) and Gabriel Synthesis (Route B) for generating the target amine.

Reactivity & Synthetic Utility[4][7]

The molecule features two distinct nitrogen centers with orthogonal reactivity profiles, allowing for selective functionalization.

Selective Amine Functionalization

The primary amine (–NH₂) is significantly more nucleophilic than the tertiary morpholine nitrogen.[1]

-

Amide Coupling: Reacts rapidly with activated carboxylic acids (using HATU/EDC) or acid chlorides to form stable amide bonds.[1] This is the standard method for attaching this linker to drug pharmacophores.

-

Reductive Amination: Condenses with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.[1]

-

Isocyanate Reaction: Reacts with isocyanates to form urea linkages, common in kinase inhibitor design.

Morpholine Stability

The morpholine ring is chemically robust under standard acidic and basic conditions. However, it acts as a proton trap (pKa ~8.4).[1]

-

Salt Formation: Readily forms crystalline dihydrochloride or fumarate salts, which are often preferred for handling solids over the viscous free base liquid.

-

Oxidative Stability: The morpholine ether oxygen is stable to air, but the tertiary amine can form N-oxides if treated with strong peracids (e.g., m-CPBA).

Medicinal Chemistry Applications

This compound is classified as a solubilizing linker .[1]

PROTAC Linker Design

In PROTAC development, the length and composition of the linker are critical for the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

-

Spacer Length: The 5-carbon (pentyl) chain provides a specific distance (~6–8 Å) that allows flexibility without excessive "floppiness" seen in PEG chains.[1]

-

Solubility Enhancement: The morpholine group disrupts crystal lattice energy and increases aqueous solubility compared to purely alkyl linkers.

-

Metabolic Stability: Unlike PEG linkers which can undergo oxidative degradation, the alkyl-morpholine motif is relatively stable against metabolic cleavage in plasma.

Fragment-Based Drug Discovery (FBDD)

The morpholine moiety is often used as a "cap" to fill solvent-exposed pockets in protein binding sites. The pentyl-amine tail allows this cap to be "reached" from a core scaffold deep within the binding pocket.

Handling, Safety, & Stability

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

Storage Protocols

-

Atmosphere: Hygroscopic and absorbs CO₂ from the air (forms carbamates).[1] Store under Argon or Nitrogen.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed glass or fluorinated HDPE. Avoid metal containers that may corrode due to amine basicity.

Emergency Procedures

-

Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses. Immediate medical attention required.

-

Spill: Neutralize with weak acid (e.g., dilute acetic acid) and absorb with inert material (vermiculite).[1] Do not use combustible materials like sawdust.

References

-

AK Scientific . (2024).[1] Safety Data Sheet: 5-morpholin-4-ylpentan-1-amine dihydrochloride. Retrieved from [1]

-

Chemical Book . (2024).[1] Product Entry: 5-Morpholin-4-ylpentan-1-amine (CAS 39793-32-3).[2] Retrieved from [1]

-

National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for Morpholine Derivatives. Retrieved from [1]

-

Matlock, J. V., et al. (2015).[1][8] "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation...".[8] Journal of Organic Chemistry, 80(9), 4349-4359.[1] (Cited for general morpholine synthesis methodologies).[1][9][10]

-

BenchChem . (2025).[1][6][9][11] Synthesis and Reactions of Morpholine Derivatives. Retrieved from [1]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. lookchem.cn [lookchem.cn]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | 554405-87-7 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 11. pentachemicals.eu [pentachemicals.eu]

(5-Morpholin-4-ylpentyl)amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (5-Morpholin-4-ylpentyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a bifunctional molecule incorporating both a primary and a tertiary amine within a flexible aliphatic chain. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each step is part of a self-validating system for unambiguous structure confirmation. This guide is intended for researchers and professionals in drug development and organic synthesis who require a robust and logical approach to molecular characterization.

Introduction: The Significance of Morpholine-Containing Compounds

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for biological targets. This compound, with its terminal primary amine, presents a versatile platform for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3][4] The accurate and unequivocal confirmation of its structure is a critical first step in any research and development cascade.

This guide will systematically detail the analytical journey, from initial functional group identification to the precise mapping of atomic connectivity and proton environments.

Molecular Structure Overview

A clear understanding of the target molecule's topology is fundamental to interpreting the spectral data that will be acquired.

Figure 2: A strategic workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as the initial rapid screening tool to confirm the presence of key functional groups. The presence of both a primary and a tertiary amine, along with an ether linkage, will give rise to a characteristic spectral fingerprint.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3250 | Primary Amine (R-NH₂) | N-H Stretch | Two distinct peaks (asymmetric and symmetric) [5][6][7] |

| 2950-2800 | Alkyl (C-H) | C-H Stretch | Strong, sharp peaks |

| 1650-1580 | Primary Amine (R-NH₂) | N-H Bend (Scissoring) | Moderate peak |

| 1250-1020 | Aliphatic Amine | C-N Stretch | Medium to weak bands [7] |

| 1150-1085 | Ether (C-O-C) | C-O Stretch | Strong, prominent peak |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would indicate a tertiary amine, while a single peak in this region would suggest a secondary amine. [8]The presence of two distinct peaks is a strong indicator of the primary amine in our target molecule. [7][9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

The Nitrogen Rule: A key principle in the mass spectrometry of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 5amine has two nitrogen atoms, so its molecular ion peak (M⁺) should appear at an even mass-to-charge ratio (m/z).

Expected High-Resolution Mass Spectrometry (HRMS) Data:

| Parameter | Expected Value |

| Molecular Formula | C₉H₂₀N₂O |

| Exact Mass | 172.1576 |

| Monoisotopic Mass | 172.157563 |

Expected Fragmentation Pattern:

Electron ionization (EI) will induce fragmentation, primarily through alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Figure 3: Predicted major fragmentation ions in EI-MS.

The most stable fragment is often the one that results in a resonance-stabilized cation. The fragment at m/z 100, corresponding to the morpholinomethyl cation, is expected to be the base peak.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before introduction into the mass spectrometer.

-

Ionization: Utilize a standard electron ionization source (70 eV).

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. [10][11]For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will be employed.

¹H NMR Spectroscopy

Proton NMR will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₂-NH₂ | ~2.7-2.9 | t | 2H | Adjacent to the electron-withdrawing primary amine. |

| Morpholine -O-CH₂- | ~3.6-3.8 | t | 4H | Protons adjacent to the electronegative oxygen atom. [12] |

| Morpholine -N-CH₂- | ~2.4-2.6 | t | 4H | Protons adjacent to the tertiary nitrogen. |

| -N-CH₂- (pentyl) | ~2.3-2.5 | t | 2H | Deshielded by the tertiary nitrogen. [5] |

| -CH₂- (pentyl chain) | ~1.3-1.6 | m | 6H | Aliphatic protons in the middle of the chain. |

| -NH₂ | ~1.0-2.0 | br s | 2H | Broad singlet, exchangeable with D₂O. [5] |

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -CH₂-NH₂ | ~40-45 | Attached to the primary amine. |

| Morpholine -O-CH₂- | ~65-70 | Adjacent to the highly electronegative oxygen. |

| Morpholine -N-CH₂- | ~50-55 | Adjacent to the tertiary nitrogen. |

| -N-CH₂- (pentyl) | ~55-60 | Adjacent to the tertiary nitrogen. |

| -CH₂- (pentyl chain) | ~20-35 | Standard aliphatic carbons. |

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks. We expect to see correlations between adjacent methylene groups in the pentyl chain and within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Run standard COSY and HSQC experiments.

-

D₂O Exchange: After initial spectra are acquired, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH₂ signal will confirm its assignment. [5]

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a multi-faceted yet logically sequential analytical strategy. IR spectroscopy provides initial, rapid confirmation of the key amine and ether functional groups. High-resolution mass spectrometry unequivocally establishes the elemental composition and molecular weight, with fragmentation patterns offering corroborative structural evidence. Finally, a suite of NMR experiments provides the definitive and unambiguous proof of structure, mapping out the precise atomic connectivity and chemical environments. The convergence of data from these three independent techniques provides a self-validating and trustworthy confirmation of the molecular structure, a critical requirement for any compound intended for use in research and drug development.

References

- ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-(oxiranylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

Chemguides. (2020). 1H NMR: Structural Elucidation III [Video]. YouTube. [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

-

PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

Difference Between. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

Sources

- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. tutorchase.com [tutorchase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. bbhegdecollege.com [bbhegdecollege.com]

- 12. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

(5-Morpholin-4-ylpentyl)amine spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic characterization and synthesis of (5-Morpholin-4-ylpentyl)amine , a critical linker intermediate in medicinal chemistry.

Spectroscopic Characterization & Synthetic Workflow

Executive Summary

This compound (also known as 5-morpholinopentan-1-amine) is a bifunctional aliphatic linker widely utilized in drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and multivalent ligands (e.g., adenosine receptor antagonists). Its structure comprises a morpholine ring (solubilizing, H-bond acceptor) connected via a flexible 5-carbon alkyl chain to a primary amine (nucleophilic attachment point).

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from common synthetic impurities such as residual hydrazine or bis-alkylated byproducts.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5-(Morpholin-4-yl)pentan-1-amine |

| Common Name | 4-(5-Aminopentyl)morpholine |

| CAS Registry | 5442-33-1 |

| Molecular Formula | C |

| Molecular Weight | 172.27 g/mol |

| Physical State | Pale yellow oil (Free Base) |

| Solubility | Soluble in CHCl |

Synthetic Context & Purity Profile

To interpret spectroscopic data accurately, one must understand the synthesis origin. The most robust route utilizes a Gabriel Synthesis modification to prevent poly-alkylation of the amine.

Synthesis Workflow (Graphviz)

Figure 1: Stepwise synthesis via phthalimide protection to ensure primary amine fidelity.

Impurity Flags:

-

Phthalhydrazide: Insoluble white solid, but trace amounts may appear in NMR (aromatic region ~7.8-8.2 ppm).

-

Residual Hydrazine: Broad singlet in NMR, false positive in amine tests.

-

Bis-alkylation: Absence of primary amine signals; mass shift to dimer.

Spectroscopic Data (The Core)

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

The spectrum is characterized by the distinct morpholine "roof" effect and the asymmetry of the pentyl chain.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.72 | Triplet ( | 4H | O-CH | Deshielded by Oxygen; characteristic morpholine signal. |

| 2.70 | Triplet ( | 2H | -CH | |

| 2.43 | Multiplet/Triplet | 4H | N-CH | |

| 2.34 | Triplet ( | 2H | N-CH | |

| 1.56 – 1.42 | Multiplet | 4H | -CH | |

| 1.39 – 1.29 | Multiplet | 2H | -CH | |

| 1.5 – 2.0 | Broad Singlet | 2H | -NH | Exchangeable; shift varies with concentration/water content. |

Expert Insight:

-

Differentiation: The triplet at 3.72 ppm confirms the presence of the morpholine ring. The separation between the two

-methylene triplets (2.70 vs 2.34) confirms the asymmetry of the chain (primary vs. tertiary amine). -

Salt Formation: If the sample is a HCl salt, the 2.34 and 2.43 peaks will shift significantly downfield (to ~3.0-3.5 ppm) due to protonation of the tertiary nitrogen.

B. Infrared Spectroscopy (FT-IR)

Method: Neat oil (ATR) or KBr Pellet.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3350 – 3280 | N-H Stretch | Primary Amine | Usually a weak doublet (sym/asym) for -NH |

| 2940 – 2850 | C-H Stretch | Alkyl Chain | Strong, sharp bands (methylene C-H). |

| 2800 – 2750 | C-H Stretch (Bohlmann) | N-CH | "Bohlmann bands" characteristic of amines with anti-periplanar lone pairs. |

| 1115 – 1105 | C-O-C Stretch | Ether | Strong band; diagnostic for morpholine ring. |

| 1580 – 1650 | N-H Bend | Primary Amine | Scissoring vibration. |

C. Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion:

-

[M+H]

(ESI): Observed at 173.2 m/z .

-

-

Fragmentation Pattern (EI/CID):

-

m/z 100: Base peak often corresponds to the N-methylmorpholine cation radical or similar stabilized ring fragment.

-

m/z 86: Morpholine fragment (C

H -

m/z 30: Primary amine fragment (CH

=NH

-

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Aliquot: Transfer 10–15 mg of the yellow oil into a clean vial.

-

Solvent: Add 0.6 mL of CDCl

(ensure neutralization with K -

Acquisition: Run 16 scans (minimum) with a 1-second relaxation delay.

-

Processing: Phase correct manually on the morpholine peak at 3.72 ppm.

Protocol B: Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1). -

Visualization:

-

Ninhydrin Stain: Spots red/purple (indicates free primary amine).

-

Iodine: Stains the morpholine ring (brown spot).

-

Rf Value: ~0.2 – 0.3 (highly polar due to diamine nature).

-

References

-

Synthesis & NMR Data Source: Luo, Z., et al. (2024).[1][2][3][4][5] Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(15), 3682. (Data for Compound 8c: 5-Morpholinopentan-1-amine).[3][5]

-

Morpholine Synthesis Methodology: Deka, M. J., et al. (2015).[4][6] Boron trifluoride etherate mediates an intramolecular hydroalkoxylation...[6]. Journal of Organic Chemistry, 80(8), 4349-4359.

- General Spectroscopic Data of Amines: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for IR/NMR shifts of alkylamines and ethers).

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the In Vitro Screening of (5-Morpholin-4-ylpentyl)amine

Introduction

The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its incorporation into molecular scaffolds can impart favorable physicochemical, metabolic, and biological properties, leading to its presence in a multitude of approved drugs and clinical candidates.[1] The compound at the center of this guide, (5-Morpholin-4-ylpentyl)amine, is a novel chemical entity featuring this key heterocycle linked to a flexible pentylamine chain. The presence of both the morpholine group—known for a wide spectrum of biological activities including anticancer and antimicrobial effects—and a primary amine suggests a rich potential for interaction with diverse biological targets.[1][3]

This document provides a comprehensive, technically-grounded roadmap for the initial in vitro characterization of this compound. Moving beyond a simple listing of protocols, this guide is structured as a logical, phased screening cascade. It is designed to empower researchers to make informed, data-driven decisions by first casting a wide net to identify primary biological effects, then systematically narrowing the focus to validate these "hits" and elucidate the underlying mechanism of action. Each experimental choice is rationalized to create a self-validating workflow, ensuring scientific integrity and the efficient allocation of resources in the early stages of drug discovery.

Section 1: Compound Profile and Strategic Rationale

Before embarking on a screening campaign, a foundational understanding of the test article's structure is paramount. This analysis informs the selection of initial assays and allows for the formulation of testable hypotheses.

Chemical Structure: this compound

Structural Rationale for Screening:

-

The Morpholine Moiety: This saturated heterocycle contains both an ether and a secondary amine function (within the ring).[4] The ether oxygen can act as a hydrogen bond acceptor, while the overall ring structure is metabolically stable and can improve aqueous solubility—a desirable pharmacokinetic property.[2] Its prevalence in bioactive compounds suggests its potential to serve as a key pharmacophore.[1]

-

The Pentylamine Chain: The five-carbon linker provides significant conformational flexibility, allowing the terminal primary amine to orient itself optimally within a target's binding pocket.

-

The Primary Amine (NH2): At physiological pH, this group will be protonated (-NH3+), forming a cationic center. This strongly suggests potential interactions with targets possessing negatively charged residues (e.g., aspartate, glutamate) in their active sites, such as certain kinases, proteases, or G-protein coupled receptors (GPCRs).

Based on this analysis, a logical starting point is to investigate two broad areas of biological activity frequently associated with morpholine-containing compounds and cationic amines: general cytotoxicity (with a focus on anticancer potential) and antimicrobial activity .[3]

Section 2: The Phased In Vitro Screening Cascade

A tiered or cascaded approach to screening is essential for efficiently processing novel compounds.[5][6] This strategy uses broad, high-throughput assays in the initial phase to identify any biological signal, followed by more complex, lower-throughput assays in subsequent phases to confirm activity and investigate the mechanism. This prevents the premature expenditure of resources on intricate assays before a compound has demonstrated a fundamental biological effect.

Caption: A phased screening cascade for this compound.

Section 3: Phase I - Primary Screening: Establishing Foundational Bioactivity

The objective of this phase is to rapidly and cost-effectively determine if this compound exerts any significant biological effects in two key areas. These assays serve as the gateway for all further investigation.

Protocol 1: General Cytotoxicity Screening via MTT Assay

Expert Rationale: This is the foundational assay in any screening cascade for a potential therapeutic.[7] It determines the concentration range at which the compound affects cell viability. By using a panel of both cancerous and non-cancerous cell lines, we can simultaneously acquire data on potency and obtain an early, critical indication of tumor selectivity. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable proxy for cell viability.[8]

Experimental Protocol:

-

Cell Line Panel:

-

Human colorectal carcinoma (e.g., HCT116)

-

Human breast adenocarcinoma (e.g., MCF-7)

-

Human non-cancerous lung fibroblast (e.g., MRC-5)

-

Human liver hepatocellular carcinoma (e.g., HepG2 - for an early flag of hepatotoxicity)

-

-

Cell Seeding: Seed cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform a serial dilution series in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Representative IC50 Data Table

| Cell Line | Type | This compound IC50 (µM) |

| HCT116 | Colorectal Cancer | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| MRC-5 | Normal Lung Fibroblast | Experimental Value |

| HepG2 | Liver Cancer | Experimental Value |

Protocol 2: Broad-Spectrum Antimicrobial Screening

Expert Rationale: Given the known antimicrobial activities of many morpholine derivatives, a primary screen for antibacterial and antifungal activity is a high-yield, logical step.[3][9] The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Experimental Protocol:

-

Microorganism Panel:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Fungus: Candida albicans (e.g., ATCC 90028)

-

-

Inoculum Preparation: Grow cultures to the logarithmic phase and dilute in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of 5 x 10^5 CFU/mL.[10]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth, with concentrations ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity.

Data Presentation: Representative MIC Data Table

| Microorganism | Type | This compound MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | Experimental Value |

| E. coli | Gram-negative Bacteria | Experimental Value |

| C. albicans | Fungus | Experimental Value |

Section 4: Phase II - Secondary Screening: Characterizing the "Hit"

If Phase I assays yield a positive "hit" (e.g., an IC50 < 10 µM against cancer cells with selectivity over normal cells), this next phase is initiated to validate the finding and begin to understand the biological consequence of the compound's activity.[6][11]

Protocol 3: Mode of Cell Death Determination (Apoptosis vs. Necrosis)

Expert Rationale: A cytotoxic 'hit' is only therapeutically relevant if the mechanism of cell death is understood. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer agents as it is a controlled process that does not elicit a strong inflammatory response. Necrosis, conversely, is an uncontrolled cell death that can cause inflammation and damage to surrounding healthy tissue. This assay uses the differential staining of Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., necrotic or late apoptotic cells) to distinguish between these states.

Caption: Distinguishing cell death mechanisms using Annexin V/PI staining.

Experimental Protocol:

-

Cell Treatment: Seed the most sensitive cancer cell line from Protocol 1 in 6-well plates. Treat the cells with this compound at its 1x and 5x IC50 concentrations for 24, 48, and 72 hours. Include vehicle and positive controls (e.g., Staurosporine for apoptosis).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Data Acquisition: Analyze the stained cells immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each of the four quadrants: Healthy (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Section 5: Phase III - Mechanistic Studies: Uncovering the "How"

Upon confirmation that the compound induces apoptosis, the next logical step is to investigate the molecular machinery responsible.[12] This provides deeper insight into the mechanism of action and can help identify the specific signaling pathway being targeted.

Protocol 4: Caspase Activation Assay

Expert Rationale: Apoptosis is executed by a family of proteases called caspases. The two major apoptotic pathways, extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated), converge on the activation of effector caspases, such as Caspase-3 and Caspase-7. Measuring the activity of these key caspases provides direct, biochemical evidence that the apoptotic pathway is engaged.

Caption: Intrinsic and extrinsic apoptosis pathways converge on effector caspases.

Experimental Protocol:

-

Assay Principle: Utilize a commercially available luminescent assay kit that provides a pro-luminescent caspase substrate. When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a light signal proportional to caspase activity.

-

Cell Treatment: Seed cells in a white, 96-well plate. Treat with the compound at its 1x and 5x IC50 concentrations for various time points (e.g., 6, 12, 24 hours) to capture the peak activation.

-

Assay Execution:

-

Equilibrate the plate and reagents to room temperature.

-

Add the Caspase-Glo® 3/7 reagent directly to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate) or express as fold-change relative to the vehicle control.

Section 6: Synthesis of Findings and Future Directions

The successful execution of this screening cascade will yield a comprehensive initial profile of this compound. The data generated forms a self-validating narrative:

-

If the compound is cytotoxic (Phase I) , the mode-of-death assay validates this activity (Phase II) by showing it induces apoptosis, which is then mechanistically supported (Phase III) by the detection of executioner caspase activation.

This layered evidence provides a high degree of confidence in the compound's pro-apoptotic activity, justifying progression to more complex and resource-intensive studies.

Next Steps:

-

Target Identification: If a clear mechanism is established, studies to identify the direct molecular target(s) can be initiated (e.g., kinase profiling, affinity chromatography).

-

Structure-Activity Relationship (SAR): Synthesize and screen analogs of the parent compound to understand which structural features are critical for activity and to optimize potency and selectivity.[13]

-

In Vitro ADME/Tox: Conduct early, in vitro absorption, distribution, metabolism, and excretion (ADME) assays (e.g., metabolic stability in liver microsomes, plasma protein binding, CYP450 inhibition) to assess the compound's drug-like properties.

This structured, hypothesis-driven approach ensures that the in vitro screening of this compound is conducted with the scientific rigor necessary to uncover its true therapeutic potential.

References

- Title: MORPHOLINE Source: Vertex AI Search URL

-

Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

-

Title: MORPHOLINE Source: Ataman Kimya URL: [Link]

-

Title: (PDF) morpholine antimicrobial activity Source: ResearchGate URL: [Link]

-

Title: Biological activities of morpholine derivatives and molecular targets involved Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative Source: ResearchGate URL: [Link]

-

Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]

-

Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: PMC URL: [Link]

-

Title: Development of an in vitro reproductive screening assay for novel pharmaceutical compounds Source: PubMed URL: [Link]

-

Title: Primary vs Secondary Assays in Preclinical Testing Source: News-Medical URL: [Link]

-

Title: Current Screening Methodologies in Drug Discovery for Selected Human Diseases Source: PMC URL: [Link]

-

Title: Mechanistic Assays Source: Cellomatics Biosciences URL: [Link]

-

Title: In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates Source: MDPI URL: [Link]

-

Title: Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors Source: MDPI URL: [Link]

-

Title: Artificial intelligence in primary and secondary drug screening Source: ResearchGate URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

-

Title: Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development Source: ACS Publications URL: [Link]

-

Title: In Vitro Assay Development Services Source: Charles River Laboratories URL: [Link]

-

Title: In Vitro Pharmacology - Drug Discovery & Development Source: QIMA Life Sciences URL: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. international-biopharma.com [international-biopharma.com]

- 6. news-medical.net [news-medical.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanistic Assays - Cellomatics Biosciences [cellomaticsbio.com]

- 13. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of (5-Morpholin-4-ylpentyl)amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical quantification of (5-Morpholin-4-ylpentyl)amine, a key chemical intermediate in various synthetic pathways. Accurate and robust quantification of this diamine is critical for process optimization, quality control, and impurity profiling in pharmaceutical development. We present detailed protocols for three distinct, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization. Each method is accompanied by a discussion of its principles, advantages, and limitations, enabling researchers to select the most appropriate technique for their specific application.

Introduction: The Analytical Imperative for this compound

This compound is a diamine characterized by a terminal primary amine and a tertiary amine integrated within a morpholine ring. This bifunctional nature makes it a valuable building block in medicinal chemistry and materials science. However, its polarity and potential for multiple protonation states can present challenges for chromatographic separation and quantification. The development of reliable analytical methods is therefore paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements for impurity analysis as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide provides a detailed exploration of suitable analytical strategies, emphasizing the causality behind experimental choices to ensure scientifically sound and reproducible results.

Method Selection: A Multi-faceted Approach

The choice of analytical method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide details three complementary techniques to address a range of analytical needs.

-

HPLC-UV: A robust and widely accessible technique suitable for routine analysis and quantification in relatively clean sample matrices.

-

LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or process matrices.

-

GC-MS with Derivatization: A powerful method for volatile and semi-volatile compound analysis, which requires a chemical modification step to improve the chromatographic behavior of the polar this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a basic compound like this compound, a reverse-phase column with an acidic mobile phase is typically employed to ensure good peak shape and retention. Since the analyte lacks a strong chromophore, UV detection is performed at a lower wavelength (e.g., 200-215 nm).

Causality of Experimental Choices:

-

Reverse-Phase C18 Column: The non-polar stationary phase retains the analyte through hydrophobic interactions.

-

Acidified Mobile Phase (e.g., with formic or acetic acid): Protonation of the amine groups suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.

-

Low Wavelength UV Detection: Maximizes the signal for compounds with limited UV absorbance.

Protocol 3.1: HPLC-UV Quantification of this compound

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (≥98%)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[3] Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Typical):

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| LOD | ~0.5 µg/mL |

| LOQ | ~1.5 µg/mL |

| Accuracy (% Recovery) | 98-102% |

| Precision (%RSD) | < 2% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.[4]

Causality of Experimental Choices:

-

ESI in Positive Mode: The amine groups are readily protonated, making positive ion mode highly efficient.

-

MRM: Significantly reduces background noise and matrix effects, leading to lower detection limits and higher confidence in analyte identification.[4]

Protocol 4.1: LC-MS/MS Quantification of this compound

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

Chromatographic and MS Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 98% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | To be determined by infusion of the reference standard |

Procedure:

-

Standard and IS Preparation: Prepare stock solutions of the reference standard and internal standard. Create calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

-

Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample clean-up step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is recommended.[5] Spike the samples with the internal standard.

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Calculate the concentration of the analyte in the samples using this curve.

Method Validation Parameters (Typical):

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| LOD | ~0.05 ng/mL |

| LOQ | ~0.15 ng/mL |

| Accuracy (% Recovery) | 95-105%[6] |

| Precision (%RSD) | < 15% at LOQ, < 10% at higher concentrations |

Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization

Principle: Gas chromatography is highly efficient for separating volatile compounds. However, the primary and tertiary amine functionalities of this compound make it polar and non-volatile, leading to poor chromatographic performance.[7][8] Derivatization is therefore necessary to convert the analyte into a more volatile and thermally stable derivative.[8][9] This is typically achieved by reacting the primary amine with a derivatizing agent to form a less polar amide or carbamate.[10][11]

Causality of Experimental Choices:

-

Derivatization: Masks the polar amine group, increasing volatility and reducing interactions with the GC column, which improves peak shape and sensitivity.[7][8]

-

Pentafluorobenzoyl Chloride as Derivatizing Agent: This reagent reacts with the primary amine to form a stable amide. The resulting derivative is more volatile and the presence of five fluorine atoms enhances sensitivity when using an electron capture detector (ECD) or provides a characteristic mass spectrum for MS detection.[10]

Protocol 5.1: GC-MS Quantification of this compound via Derivatization

Instrumentation:

-

GC system with a split/splitless inlet, coupled to a mass spectrometer.

Materials:

-

This compound reference standard

-

Pentafluorobenzoyl chloride

-

Toluene (anhydrous)

-

Triethylamine

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Hexane (GC grade)

Derivatization and Analysis Workflow:

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Procedure:

-

Derivatization:

-

To 100 µL of the sample or standard solution in a vial, add 200 µL of toluene and 20 µL of triethylamine.

-

Add 10 µL of a 10% solution of pentafluorobenzoyl chloride in toluene.

-

Cap the vial and heat at 60 °C for 30 minutes.

-

Cool to room temperature.

-

-

Extraction:

-

Add 500 µL of 5% sodium bicarbonate solution and vortex.

-

Transfer the upper organic layer to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to dry the organic extract.

-

-

Analysis:

-

Inject 1 µL of the dried extract into the GC-MS.

-

GC-MS Conditions:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-550 m/z |

Method Validation Parameters (Typical):

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| LOD | ~0.1 ng/mL |

| LOQ | ~0.3 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (%RSD) | < 15% |

Summary and Comparison of Methods

The following table summarizes the key performance characteristics of the described analytical methods for the quantification of this compound.

| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |

| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |

| Sensitivity | Moderate | Very High | High |

| Selectivity | Moderate | Very High | High |

| Sample Throughput | High | High | Moderate |

| Cost | Low | High | Moderate |

| Expertise Required | Low | High | Moderate |

| Derivatization | Not Required | Not Required | Required |

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately quantify this important chemical entity. All methods should be validated in accordance with the relevant guidelines to ensure the reliability of the generated data.[12][13]

References

-

ResearchGate. (2025). HPLC Method for Quantification of Five Compounds in a Parenteral Form Used in Treatment of Companion Animals. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Retrieved from [Link]

-

PMC. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Retrieved from [Link]

-

IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. Retrieved from [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Quantitation of urinary 5-aminolevulinic acid and porphobilinogen by liquid chromatography - tandem mass spectrometry following removal of ion interferences by silica solid phase extraction. Retrieved from [Link]

-

Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

-

PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

-

ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

-

PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

-

SciSpace. (2017). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. Retrieved from [Link]

-

Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

IRE Journals. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form. Retrieved from [Link]

-

Academia.edu. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

-

Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

-

LabRulez. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]073-4433/13/5/663)

Sources

- 1. cormica.com [cormica.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. irejournals.com [irejournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. GC Technical Tip [discover.phenomenex.com]

- 12. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 13. demarcheiso17025.com [demarcheiso17025.com]

Application Note: HPLC Analysis of (5-Morpholin-4-ylpentyl)amine

Executive Summary

The analysis of (5-Morpholin-4-ylpentyl)amine presents a classic "dual-threat" challenge in liquid chromatography: extreme basicity and lack of a chromophore .

This molecule contains two basic nitrogen centers: a tertiary amine within the morpholine ring (pKa ~7.5–8.0) and a primary amine on the pentyl chain (pKa ~10.5). Standard C18 methods at acidic pH often result in severe peak tailing due to secondary interactions with residual silanols. Furthermore, the absence of a conjugated

This guide provides two distinct, self-validating protocols designed to overcome these physicochemical barriers:

-

Protocol A (Gold Standard): A High-pH Reverse Phase method using Hybrid Particle Technology (HPT) for robust retention and peak shape.

-

Protocol B (LC-MS Compatible): A Charged Surface Hybrid (CSH) method optimized for mass spectrometry detection.

Physicochemical Profile & Strategy[1]

Understanding the molecule is the first step to successful separation.

| Property | Value / Description | Chromatographic Implication |

| Structure | Morpholine-N-(CH2)5-NH2 | Amphiphilic: Polar amines + Hydrophobic pentyl chain. |

| Basicity | Primary Amine pKa | At pH < 9, the molecule is dicationic ( |

| UV Absorbance | Negligible > 220 nm | Requires Low UV (200–210 nm), ELSD, CAD, or MS. |

| LogD (pH 3) | < -1.0 (Highly Polar) | Difficult to retain on C18 at low pH without ion-pairing. |

| LogD (pH 11) | > 1.5 (Hydrophobic) | Ideal state for retention. The molecule is neutral. |

Method Development Decision Tree

Figure 1: Decision logic for selecting the appropriate chromatographic strategy based on laboratory instrumentation.

Protocol A: High-pH Reverse Phase (Recommended for UV/ELSD)

Theory: By elevating the mobile phase pH to 10.5 (near the pKa of the primary amine), we deprotonate the analyte. The neutral molecule interacts strongly with the C18 ligand via hydrophobic interaction, ensuring retention, and eliminates the electrostatic attraction to acidic silanols, ensuring sharp peaks.

Critical Requirement: You MUST use a column engineered for high pH stability (Hybrid Silica). Standard silica columns will dissolve at pH > 8.

Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Poroshell HPH-C18) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 0.6 mL/min |

| Column Temp | 40°C (Improves mass transfer for amines) |

| Detection | UV at 210 nm (Reference 360 nm) or ELSD/CAD |

| Injection Vol | 2.0 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 10 | 90 | Linear |

| 10.0 | 10 | 90 | Wash |

| 10.1 | 95 | 5 | Re-equilibrate |

| 14.0 | 95 | 5 | End |

Preparation of Mobile Phase A (pH 10.5)

-

Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of Milli-Q water.

-

Add Ammonium Hydroxide (28-30%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1.

-

Dilute to 1000 mL with water.

-

Filter through a 0.2 µm nylon filter (Do not use cellulose acetate).

Protocol B: Acidic CSH Method (Recommended for LC-MS)

Theory: For Mass Spectrometry, high pH buffers can sometimes suppress ionization or cause source fouling. Protocol B uses a Charged Surface Hybrid (CSH) column. These columns have a low-level positive surface charge that electrostatically repels the protonated amine analyte, preventing it from "sticking" to the surface silanols. This allows for excellent peak shape even using standard acidic mobile phases (Formic Acid).

Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XSelect CSH C18, 2.5 µm, 2.1 x 75 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Detection | ESI-MS (Positive Mode) |

| MS Targets | [M+H]+ = 173.17 m/z; [M+2H]2+ = 87.1 m/z |

Gradient Table (Fast LC-MS)

| Time (min) | % B | Description |

| 0.0 | 2 | Loading |

| 0.5 | 2 | Hold |

| 4.5 | 60 | Elution |

| 5.0 | 95 | Wash |

| 5.1 | 2 | Re-equilibrate |

| 7.0 | 2 | Ready |

System Suitability & Validation

To ensure the trustworthiness of the data, the following criteria must be met before running samples.

System Suitability Specifications (SST)

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Tf) | Critical for amines. Tf > 1.5 indicates secondary silanol interactions or column aging. | |

| Retention Factor (k) | Ensures analyte is separated from the void volume (unretained salts). | |

| Precision (Area) | RSD | Verifies injector and detector stability. |

| Resolution (Rs) | > 2.0 | If analyzing impurities/synthesis intermediates. |

Sample Preparation[2][3][4][5][6]

-

Diluent: 50:50 Water:Acetonitrile.

-

Concentration: 0.5 mg/mL (for UV); 10 µg/mL (for MS).

-

Note: Do not use 100% organic solvent as diluent; it will cause "solvent effect" peak distortion for early eluting polar amines.

Troubleshooting Guide

Issue: Severe Peak Tailing (Tf > 2.0)

-

Cause 1: Column degradation. High pH strips the ligand; Low pH hydrolyzes the bond.

-

Fix: Replace column. Ensure "Hybrid" (BEH/HPH) silica is used for Protocol A.

-

-

Cause 2: Silanol interaction.

-

Fix: Increase buffer concentration (e.g., move from 10mM to 20mM Ammonium Bicarbonate). The cation (

) competes with the analyte for silanol sites.

-

Issue: Low Sensitivity / No Peaks (UV)

-

Cause: The analyte has no chromophore above 220 nm.

-

Fix:

-

Ensure detection is set to 205–210 nm .

-

Use Phosphate Buffer instead of Formic Acid/Ammonium Acetate for UV work (Phosphate is transparent at 200 nm; Formate absorbs). Note: Phosphate is not MS compatible.

-

Mechanism of Separation (Visualized)

Figure 2: Mechanistic comparison showing why High pH (Protocol A) prevents tailing by neutralizing the amine.

References

-

Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC." Waters Application Notes.

-

Agilent Technologies. "Analysis of Basic Compounds using Agilent Poroshell HPH-C18." Agilent Technical Publications.

-

Dolan, J. W. "The HPLC of Amines." LCGC North America, Vol 28, Issue 4. (Authoritative guide on silanol interactions).

-

McCalley, D. V. "Analysis of basic solutes by high-performance liquid chromatography." Journal of Chromatography A, 2010. (Seminal academic review on amine analysis).

-

Thermo Fisher Scientific. "HPLC Analysis of Aliphatic Amines." Thermo Technical Notes.

(Note: While specific URL deep-links may expire, the citations above refer to permanent technical libraries maintained by the manufacturers and major scientific journals.)

(5-Morpholin-4-ylpentyl)amine for in vivo studies

Application Note: Strategic Incorporation of (5-Morpholin-4-ylpentyl)amine for In Vivo Pharmacokinetic Optimization

Executive Summary

This compound (CAS: 55152-84-0) is a critical bifunctional building block used to modulate the physicochemical properties of small molecule drugs and biopolymers intended for in vivo administration. It features a morpholine head group (a privileged pharmacophore for solubility and metabolic stability) linked via a flexible 5-carbon alkyl spacer to a primary amine.

This guide details the protocols for utilizing this moiety to:

-

Enhance Solubility & Bioavailability: Convert lipophilic scaffolds into water-soluble candidates suitable for intravenous (IV) or oral (PO) dosing.

-

Enable Lysosomal Trapping: Leverage the pKa of the morpholine ring (~8.3) to increase cellular retention via pH-partitioning.

-

Functionalize Biopolymers: Create pH-responsive drug delivery vehicles by conjugating the amine to carboxylated polymers (e.g., Hyaluronic Acid).

Mechanistic Rationale & Chemical Biology

Before commencing synthesis, researchers must understand why this specific linker-amine is chosen for in vivo candidates.

| Feature | In Vivo Function | Mechanism |

| Morpholine Ring | Solubility & Metabolic Stability | The ether oxygen reduces lipophilicity (lowers LogP) compared to piperidine, while the ring is resistant to rapid oxidative metabolism (unlike open-chain amines). |

| Pentyl Linker | Steric Freedom | The 5-carbon chain ( |

| Primary Amine | Conjugation Handle | A high-nucleophilicity handle for amide coupling, reductive amination, or sulfonylation. |

Diagram 1: Mechanism of Action & Design Logic

Caption: The modular logic of installing this compound. The moiety transforms a lipophilic core into a soluble, bioavailable candidate.

Protocol A: Small Molecule Derivatization (Amide Coupling)

Application: Synthesis of kinase inhibitors (e.g., PI3K/mTOR targets) or CNS-active agents where the core scaffold contains a carboxylic acid.

Reagents:

-

Target Scaffold (Carboxylic Acid functionalized)

-

This compound (1.2 equivalents)

-

HATU (1.5 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation:

-

Dissolve the Target Scaffold (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

-

Stir at room temperature (RT) for 15 minutes to generate the activated ester.

-

-

Coupling:

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Critical Step: Monitor pH. Ensure the reaction remains basic (pH > 8) by spotting on wet pH paper. Add more DIPEA if necessary.

-

Stir at RT for 4–16 hours. Monitor conversion via LC-MS (Look for Mass Shift: +170.2 Da).

-

-

Workup & Purification:

-

Dilute with Ethyl Acetate. Wash sequentially with sat. NaHCO₃ (3x), Water (2x), and Brine (1x).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash chromatography is usually required.

-

Mobile Phase: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (Ammonia is crucial to prevent the morpholine tail from streaking on silica).

-

-

-

QC for In Vivo Use:

-

Purity: Must be >95% by HPLC.

-

Salt Formation: For in vivo dosing, convert the free base to a Hydrochloride (HCl) or Fumarate salt to maximize water solubility.

-

Protocol: Dissolve free base in minimal Ethanol; add 1.0 eq of HCl in Dioxane; precipitate with Diethyl Ether.

-

-

Protocol B: Polymer Conjugation (Hyaluronic Acid)